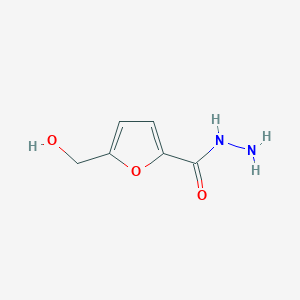

5-(Hydroxymethyl)furan-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Hydroxymethyl)furan-2-carbohydrazide is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with a hydroxymethyl group and a carbohydrazide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)furan-2-carbohydrazide typically involves the reaction of 5-(Hydroxymethyl)furfural with hydrazine hydrate. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

5-(Hydroxymethyl)furan-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbohydrazide group can be reduced to form corresponding amines.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

Oxidation: 5-(Carboxymethyl)furan-2-carbohydrazide.

Reduction: 5-(Hydroxymethyl)furan-2-amine.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

5-(Hydroxymethyl)furan-2-carbohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

Industry: It is used in the production of polymers and other materials with specific properties

Mecanismo De Acción

The mechanism of action of 5-(Hydroxymethyl)furan-2-carbohydrazide involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The compound’s hydrazide group is known to form stable complexes with metal ions, which can influence its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

5-(Hydroxymethyl)furfural: A precursor to 5-(Hydroxymethyl)furan-2-carbohydrazide, known for its applications in the production of bio-based chemicals.

2,5-Furandicarboxylic Acid: Another furan derivative with applications in the production of bio-based polymers.

5-(Hydroxymethyl)furan-2-carbaldehyde: Similar in structure but with an aldehyde group instead of a carbohydrazide group .

Uniqueness

This compound is unique due to its combination of a hydroxymethyl group and a carbohydrazide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Actividad Biológica

5-(Hydroxymethyl)furan-2-carbohydrazide (HMFH) is a compound of increasing interest in the fields of organic chemistry and medicinal research due to its diverse biological activities. This article explores the biological activity of HMFH, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Overview of this compound

This compound is an organic compound characterized by a furan ring substituted with both a hydroxymethyl group and a carbohydrazide group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Biochemical Pathways

HMFH is involved in several biochemical pathways, particularly in the biotransformation processes that convert 5-hydroxymethylfurfural (HMF) into other biologically active compounds. It has been observed to interact with various enzymes, enhancing their catalytic efficiency. For instance, HMFH has shown activity in accelerating the function of aldehyde dehydrogenase, which plays a crucial role in detoxifying aldehydes in biological systems.

Cellular Effects

Research indicates that HMFH exhibits potential anticancer properties. It has been tested against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero cells (African green monkey kidney cells). The compound demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation at relatively low concentrations .

Antimicrobial Activity

In addition to its anticancer properties, HMFH has been studied for its antimicrobial effects. Preliminary studies suggest that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that HMFH could be effective against common pathogens, making it a candidate for further development as an antimicrobial agent .

Case Studies

- Cytotoxicity against Cancer Cell Lines : In laboratory settings, HMFH was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that HMFH could induce apoptosis in cancer cells through the activation of specific signaling pathways, suggesting its potential as a therapeutic agent in oncology .

- Antibacterial Efficacy : A study assessed the antibacterial properties of HMFH against Staphylococcus aureus and Escherichia coli. The findings revealed that HMFH exhibited significant antibacterial activity, with an MIC value of 250 µg/mL against pathogenic bacteria, highlighting its potential use in treating bacterial infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of HMFH, it is essential to compare it with structurally related compounds:

| Compound Name | Structure Type | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | Furan derivative | Antioxidant, anticancer | IC50: 62.37 µg/mL |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Furan derivative | Anticancer, anti-inflammatory | MIC: 1.00 µg/mL |

| 5-(Hydroxymethyl)furan-2-carbaldehyde | Furan derivative | Antioxidant | Not specified |

This table illustrates that while all these compounds share a common furan structure, their biological activities vary significantly based on their specific functional groups.

Future Directions

The exploration of HMFH's biological activities is still in its early stages. Future research should focus on:

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying the anticancer and antimicrobial activities.

- In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile of HMFH.

- Synthesis of Derivatives : Developing new derivatives of HMFH to enhance its biological activity and selectivity.

Propiedades

IUPAC Name |

5-(hydroxymethyl)furan-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c7-8-6(10)5-2-1-4(3-9)11-5/h1-2,9H,3,7H2,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEOPLTYTSHQCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)NN)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.